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molecular formula C7H9NO2 B1328054 Methyl 1-cyanocyclobutanecarboxylate CAS No. 58920-79-9

Methyl 1-cyanocyclobutanecarboxylate

Cat. No. B1328054
M. Wt: 139.15 g/mol
InChI Key: WCTZTNWBOZFXTE-UHFFFAOYSA-N
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Patent
US08877163B2

Procedure details

To methyl cyanoacetate (10 g, 0.1 mol) under N2, N,N-dimethylformamide (DMF, 10 mL) was added at room temperature. After 10 min, the solution was added 1,8-diazabicyclo [5,4,0]undec-7-ene (DBU, 33.4 g, 0.22 mol) at 10-20° C., and then reacted 15 min at 50° C. The mixture was cooled to −5 to −10° C., 1,3-dibromopropane (20.4 g, 0.1 mol) in DMF (10 mL) added by syringe, reacted 15 min at room temperature, rose up to 70° C., and then reacted 30 min. The mixture was evaporated and the residue taken up in H2O and extracted with CHCl3 (3×50 mL). The chloroform phase was evaporated under reduced pressure. The compound 1 was purified by column chromatography (SiO2, hexane/acetone 8:1), yielding 8.74 g (62.81%). MS (ESI): m/z: 140.08 [M+H]+. Anal. Calcd (Found) for C7H9NO2: C, 60.42 (60.74); H, 6.52 (6.58); N, 10.07 (10.21). 1H NMR (D2O, 400 MHz), δ ((ppm): 3.84 (s, 3H, —OCH3), 2.73-2.63 (m, 4H, —C—CH2—CH2—CH2—), 2.17-2.32 (m, 2H, —C—CH2—CH2—CH2—). 13C NMR (D2O, 400 MHz), δ (ppm): 169.17, 128.11, 53.50, 39.38, 31.22, 17.18.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Quantity
20.4 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 60.74 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 6.58 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 10.21 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].N12CCCN=C1CC[CH2:11][CH2:10][CH2:9]2.BrCCCBr>CN(C)C=O>[CH3:7][O:6][C:4]([C:3]1([C:1]#[N:2])[CH2:11][CH2:10][CH2:9]1)=[O:5]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Step Three
Name
Quantity
20.4 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
( 60.74 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 6.58 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 10.21 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
C—CH2—CH2—CH2—
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-7.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted 15 min at 50° C
Duration
15 min
CUSTOM
Type
CUSTOM
Details
reacted 15 min at room temperature
Duration
15 min
CUSTOM
Type
CUSTOM
Details
rose up to 70° C.
CUSTOM
Type
CUSTOM
Details
reacted 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (3×50 mL)
CUSTOM
Type
CUSTOM
Details
The chloroform phase was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The compound 1 was purified by column chromatography (SiO2, hexane/acetone 8:1)
CUSTOM
Type
CUSTOM
Details
yielding 8.74 g (62.81%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC(=O)C1(CCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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